molecular formula C23H20N2O5S2 B2417227 2-hydroxy-4-(3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid CAS No. 469876-22-0

2-hydroxy-4-(3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid

Cat. No. B2417227
CAS RN: 469876-22-0
M. Wt: 468.54
InChI Key: RJWWCSPLGJHESL-JKLBGJETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-4-(3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a useful research compound. Its molecular formula is C23H20N2O5S2 and its molecular weight is 468.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

  • The compound has demonstrated potential in antibacterial and antifungal activities. For instance, Patel, H. S., and Patel, S. J. (2010) synthesized similar compounds which were evaluated for their antibacterial and antifungal activities, showing significant results (Patel & Patel, 2010).

Fluorescence Properties for Metal Ion Detection

  • Rui-j, L. (2013) developed a fluorescent compound from a similar structure, which showed a strong fluorescent quenching effect for Co2+, indicating potential use in detecting specific metal ions (Li Rui-j, 2013).

Anticancer Activity

  • A study by Havrylyuk, D., et al. (2010) revealed that thiazolidinone derivatives containing similar structural elements exhibited anticancer activity against various cancer cell lines, suggesting potential in cancer treatment (Havrylyuk et al., 2010).

Anti-inflammatory Activity

  • Sunder, K., and Maleraju, J. (2013) synthesized derivatives with a structure related to the compound and found significant anti-inflammatory activity, indicating its potential use in treating inflammatory conditions (Sunder & Maleraju, 2013).

Antimicrobial Properties

  • Krátký, M., Vinšová, J., and Stolaříková, J. (2017) conducted research on similar compounds, which showed considerable antimicrobial properties, especially against mycobacteria (Krátký et al., 2017).

Use in Organic Syntheses

  • Crimmins, M., Christie, H., and Hughes, C. O. (2012) developed thiazolidinethione chiral auxiliaries using structures related to this compound, indicating its utility in organic synthesis processes (Crimmins et al., 2012).

Potential in Drug Discovery

  • Research by Horishny, V., et al. (2022) on similar thiazolidine derivatives showed strong antimicrobial potency, suggesting their potential as leads in drug discovery, particularly for antimicrobial drugs (Horishny et al., 2022).

properties

IUPAC Name

2-hydroxy-4-[3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S2/c1-14(11-15-5-3-2-4-6-15)12-19-21(28)25(23(31)32-19)10-9-20(27)24-16-7-8-17(22(29)30)18(26)13-16/h2-8,11-13,26H,9-10H2,1H3,(H,24,27)(H,29,30)/b14-11+,19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWWCSPLGJHESL-JKLBGJETSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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